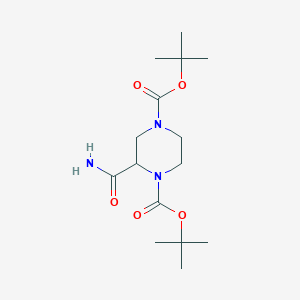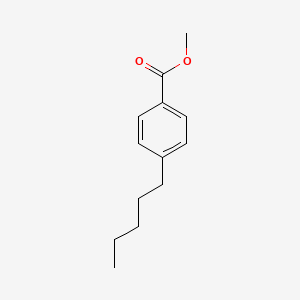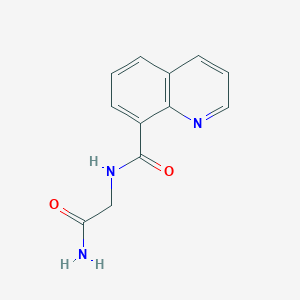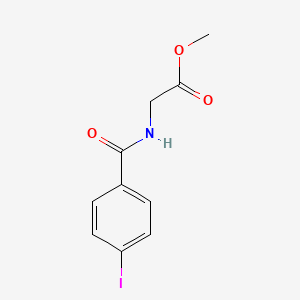
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Ethyl 2-aminobenzoate and diethyl oxalate.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to quinolone N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Halogenation at the quinolone core using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, low temperature.
Substitution: N-Bromosuccinimide, chloroform, reflux conditions.
Major Products Formed
Oxidation: Quinolone N-oxide derivatives.
Reduction: Hydroxyquinolone derivatives.
Substitution: Halogenated quinolone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate would depend on its specific biological activity. Generally, quinolones exert their effects by:
Inhibiting DNA Gyrase: Preventing bacterial DNA replication.
Interacting with Enzymes: Modulating enzyme activity in cancer cells.
Binding to Receptors: Affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3-ethoxycarbonyl-4(1H)-quinolone: Similar structure with methoxy groups instead of ethoxy groups.
6,7-Diethoxy-4(1H)-quinolone: Lacks the ethoxycarbonyl group at the 3-position.
3-Ethoxycarbonyl-4(1H)-quinolone: Lacks the ethoxy groups at the 6 and 7 positions.
Uniqueness
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is unique due to the presence of both ethoxy and ethoxycarbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H19NO5 |
|---|---|
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
ethyl 6,7-diethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-4-20-13-7-10-12(8-14(13)21-5-2)17-9-11(15(10)18)16(19)22-6-3/h7-9H,4-6H2,1-3H3,(H,17,18) |
Clé InChI |
CGFUENFJWGKWEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8692112.png)











![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)
